molecular formula C25H27N7O3 B2813912 3-{3-[(4-Methylpiperidin-1-yl)carbonyl]phenyl}-6-pyrrolidin-1-ylpyridazine CAS No. 1251626-71-7

3-{3-[(4-Methylpiperidin-1-yl)carbonyl]phenyl}-6-pyrrolidin-1-ylpyridazine

Cat. No. B2813912
CAS RN: 1251626-71-7
M. Wt: 473.537
InChI Key: DFUHZQWUILHQFI-UHFFFAOYSA-N
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Description

The compound “3-{3-[(4-Methylpiperidin-1-yl)carbonyl]phenyl}-6-pyrrolidin-1-ylpyridazine” is a complex organic molecule that contains several functional groups, including a pyridazine ring, a phenyl ring, a pyrrolidine ring, and a piperidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine, phenyl, pyrrolidine, and piperidine rings. The exact three-dimensional structure would depend on the specific arrangement and orientation of these rings .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the carbonyl group could potentially undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the specific arrangement of its functional groups .

Scientific Research Applications

Catalytic Activity in Water Oxidation
The compound 3-{3-[(4-Methylpiperidin-1-yl)carbonyl]phenyl}-6-pyrrolidin-1-ylpyridazine, or compounds structurally related, demonstrate promising catalytic activities, particularly in water oxidation processes. For instance, Ru complexes incorporating pyridazine derivatives have been shown to catalyze the decomposition of water to generate oxygen effectively, with turnover numbers ranging significantly, showcasing their potential in catalytic applications related to renewable energy and environmental remediation (Zong & Thummel, 2005).

AChE Inhibitory Activity
Derivatives of pyridazine, including those structurally similar to the compound , have been explored for their acetylcholinesterase (AChE) inhibitory activity. These studies aim at discovering new therapeutic agents for diseases like Alzheimer's. Modifications in the pyridazine structure, such as the introduction of a lipophilic environment or substitution at the C-6 phenyl group, have resulted in compounds with significant AChE inhibitory activity and selectivity, highlighting the compound's potential application in neurodegenerative disease research (Contreras et al., 2001).

Synthesis of Pyridine and Fused Pyridine Derivatives
The compound's structural framework has facilitated the synthesis of a variety of pyridine and fused pyridine derivatives, further expanding the chemical diversity for potential pharmaceutical applications. These synthesized compounds, including pyrido[2,3-d]pyrimidine derivatives, demonstrate the versatility of pyridazine derivatives in constructing complex heterocyclic systems with potential biological activities (Al-Issa, 2012).

Dopamine D4 Agonist for Inducing Penile Erection
Research into 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines, related in structure to the compound of interest, has led to discoveries in the pharmacological manipulation of the D4 dopamine receptor. Specifically, one derivative demonstrated significant efficacy as a D4 partial agonist, capable of inducing penile erection in vivo, suggesting a novel approach for treating erectile dysfunction (Enguehard-Gueiffier et al., 2006).

Antibacterial and Anticancer Activities
Derivatives of pyridazine have been investigated for their antibacterial and anticancer activities. Through a series of syntheses involving pyridazine compounds, researchers have developed molecules exhibiting significant activity against various bacterial strains and cancer cell lines, underscoring the potential of these compounds in developing new therapeutic agents (Rostamizadeh et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it were a drug, its safety profile would be determined through preclinical and clinical testing .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were a potential drug, future research could involve further preclinical testing, clinical trials, and potentially regulatory approval .

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O3/c1-2-35-21-10-8-19(9-11-21)27-22(33)18-32-25(34)31-13-12-26-23(24(31)28-32)30-16-14-29(15-17-30)20-6-4-3-5-7-20/h3-13H,2,14-18H2,1H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUHZQWUILHQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

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